4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that features a trifluoromethyl group, a nitro group, and a thiadiazole ringThe presence of the trifluoromethyl group often imparts unique chemical and biological properties, making it a valuable moiety in drug design and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Formation of Thiadiazole Ring: The synthesis of the 1,3,4-thiadiazole ring, often involving the reaction of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves coupling the thiadiazole ring with the chloronitrobenzene derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Products would vary depending on the nucleophile used.
Oxidation: Products could include oxidized derivatives of the thiadiazole ring or other functional groups.
Scientific Research Applications
4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, potentially affecting enzyme activity or receptor binding. The nitro group and thiadiazole ring may also contribute to its biological activity by participating in redox reactions or forming specific interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitro-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-chloro-2-nitro-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with an ethyl group instead of a trifluoromethyl group.
4-chloro-2-nitro-N-[5-(fluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide imparts unique properties, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it distinct from similar compounds with different substituents .
Properties
IUPAC Name |
4-chloro-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF3N4O3S/c11-4-1-2-5(6(3-4)18(20)21)7(19)15-9-17-16-8(22-9)10(12,13)14/h1-3H,(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHYHATGFORGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF3N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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